

spectroscopic comparison of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B1281933

[Get Quote](#)

A Spectroscopic Comparison of **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran** Isomers

A Comprehensive Guide for Researchers and Drug Development Professionals

The isomeric landscape of substituted benzofurans is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. A precise understanding of the substitution pattern on the benzofuran core is crucial for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the key spectroscopic features of **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran** and its potential positional isomers. While experimental data for all conceivable isomers is not readily available in the public domain, this guide presents a combination of available data for closely related structures and predicted spectroscopic characteristics based on established principles.

Data Presentation: A Comparative Overview

The following tables summarize the predicted and observed spectroscopic data for **5-Bromo-2-methyl-2,3-dihydro-1-benzofuran** and its parent structures. These tables are designed to provide a clear, quantitative comparison of their key spectroscopic parameters.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Observed)

Compound	Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran	H-2	4.8 - 5.0	m	-
H-3 α	3.2 - 3.4	dd	$J_{\text{gem}} \approx 15$, $J_{\text{vic}} \approx 9$	
H-3 β	2.8 - 3.0	dd	$J_{\text{gem}} \approx 15$, $J_{\text{vic}} \approx 7$	
H-4	7.2 - 7.3	d	$J \approx 2$	
H-6	7.1 - 7.2	dd	$J \approx 8.5, 2$	
H-7	6.6 - 6.7	d	$J \approx 8.5$	
2-CH ₃	1.4 - 1.6	d	$J \approx 6.5$	
2,3-Dihydro-2-methylbenzofuran[1][2][3][4]	Aromatic H	6.7 - 7.2	m	-
H-2	~4.9	m	-	
H-3	2.8 - 3.3	m	-	
2-CH ₃	~1.5	d	-	
5-Bromo-2,3-dihydrobenzofuran[5][6]	Aromatic H	6.6 - 7.3	m	-
H-3	~3.2	t	-	
H-2	~4.5	t	-	

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	Carbon	Predicted Chemical Shift (ppm)
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran	C-2	78 - 82
C-3	35 - 39	
C-4	130 - 133	
C-5	112 - 115	
C-6	128 - 131	
C-7	110 - 113	
C-7a	158 - 161	
C-3a	128 - 131	
2-CH ₃	20 - 23	

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Compound	Functional Group	Predicted Absorption Range (cm ⁻¹)
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran	C-H (aromatic)	3050 - 3150
C-H (aliphatic)	2850 - 3000	
C=C (aromatic)	1580 - 1620, 1450 - 1500	
C-O (ether)	1220 - 1280 (asymmetric), 1020 - 1080 (symmetric)	
C-Br	500 - 650	

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

Compound	Predicted m/z of Molecular Ion [M] ⁺	Key Predicted Fragment Ions (m/z) and Interpretation
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran	212/214 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	[M-CH ₃] ⁺ , [M-Br] ⁺ , fragments from cleavage of the dihydrofuran ring
2,3-Dihydro-2-methylbenzofuran ^[1] ^[2] ^[3]	134	119 ([M-CH ₃] ⁺), 91, 77

Experimental Protocols

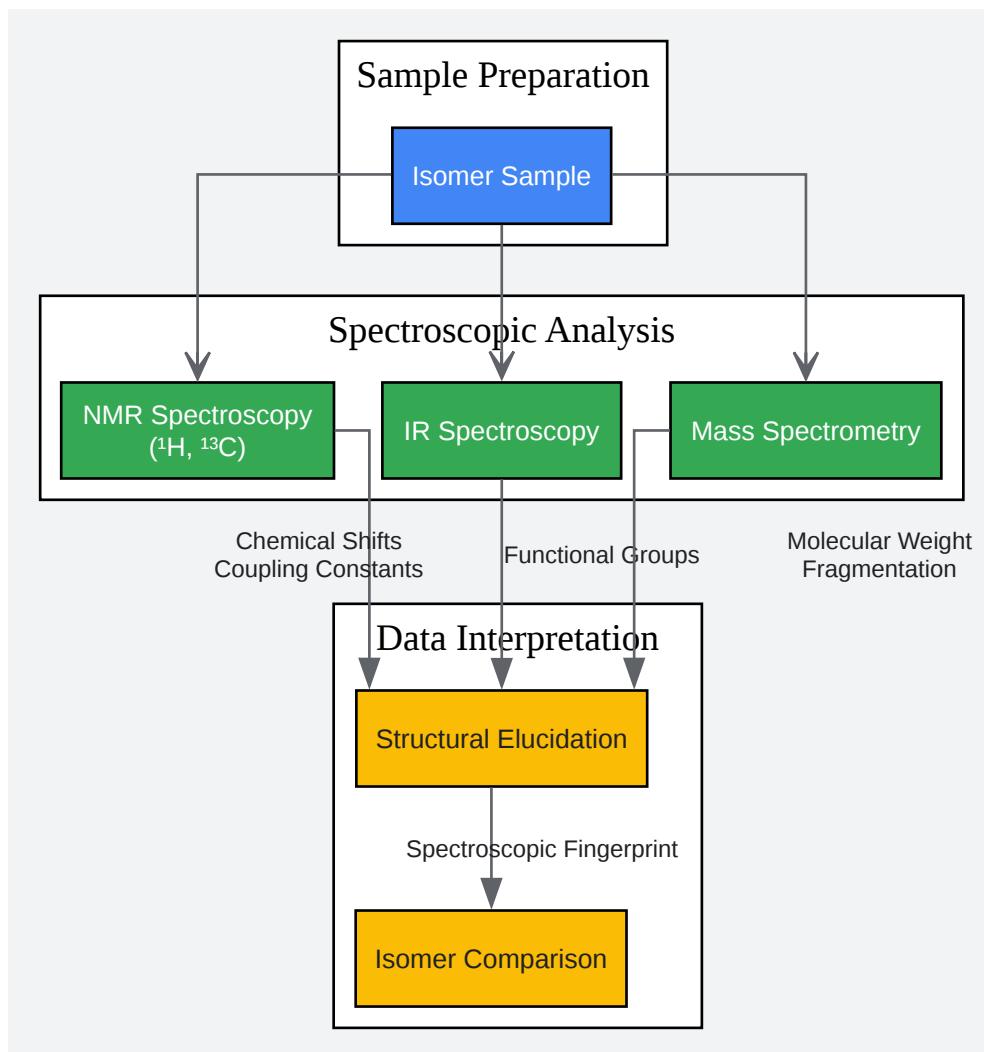
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were required to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

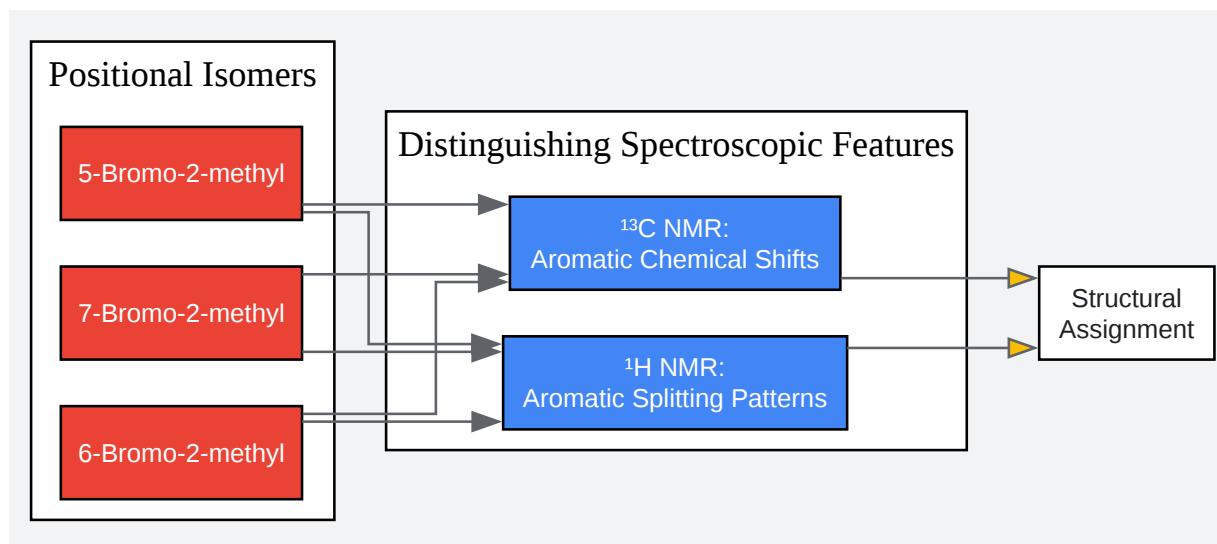
2. Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the diamond crystal of the UATR accessory.
- Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.


3. Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Chromatographic Conditions: A 1 μL aliquot of the sample solution was injected into the GC. A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm) was used. The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- Mass Spectrometer Conditions: The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The scan range was set from m/z 40 to 550. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C.
- Data Analysis: The resulting total ion chromatogram and mass spectra of the eluted peaks were analyzed to determine the molecular weight and fragmentation pattern of the

compound.


Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship for isomer differentiation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of chemical isomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]
- 2. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 5-Bromo-2,3-dihydro-1-benzofuran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [spectroscopic comparison of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281933#spectroscopic-comparison-of-5-bromo-2-methyl-2,3-dihydro-1-benzofuran-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com